molecular formula C10H6ClF B11911926 1-Chloro-3-fluoronaphthalene

1-Chloro-3-fluoronaphthalene

Katalognummer: B11911926
Molekulargewicht: 180.60 g/mol
InChI-Schlüssel: AFSUUKRVKROQMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-3-fluoronaphthalene is an organofluorine compound belonging to the class of naphthalene derivatives It is characterized by the presence of both chlorine and fluorine atoms attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoronaphthalene can be synthesized through various methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-chloronaphthalene, a fluorination reaction can be carried out using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-3-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 1-methoxy-3-fluoronaphthalene can be formed.

    Oxidation Products: Oxidation can yield compounds like 1-chloro-3-fluoronaphthoquinone.

    Coupling Products: Coupling reactions can produce biaryl compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-fluoronaphthalene has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-chloro-3-fluoronaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. This mechanism is influenced by the presence of electron-withdrawing groups, which stabilize the transition state and facilitate the reaction .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Chloro-3-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This dual halogenation enhances its reactivity in various chemical reactions and broadens its range of applications compared to its mono-halogenated counterparts.

Eigenschaften

Molekularformel

C10H6ClF

Molekulargewicht

180.60 g/mol

IUPAC-Name

1-chloro-3-fluoronaphthalene

InChI

InChI=1S/C10H6ClF/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H

InChI-Schlüssel

AFSUUKRVKROQMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.